molecular formula C11H13BrO3 B8590641 Ethyl 3-(m-bromophenoxy)propionate

Ethyl 3-(m-bromophenoxy)propionate

Cat. No. B8590641
M. Wt: 273.12 g/mol
InChI Key: UYNBXYXOPMSTCS-UHFFFAOYSA-N
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Patent
US05420273

Procedure details

A mixture of 20 g of 3-bromophenol, 92 g of ethyl acrylate and 1.8 ml of Triton B (35% in methanol) was boiled at reflux overnight. After distilling off the excess acrylate at normal pressure, the residue was distilled in a high vacuum. There were obtained 16.7 g of ethyl 3-(m-bromophenoxy)propionate as a colorless oil, boiling point 107°-110° C./67 Pa.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:11][CH2:10][C:9]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
92 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the excess acrylate at normal pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(OCCC(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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